N-(3-CHLORO-4-METHOXYPHENYL)-2-[2-(4-METHYLPHENYL)-4-OXO-3H,4H,5H-PYRIDO[2,3-B][1,4]DIAZEPIN-5-YL]ACETAMIDE
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Overview
Description
N-(3-CHLORO-4-METHOXYPHENYL)-2-[2-(4-METHYLPHENYL)-4-OXO-3H,4H,5H-PYRIDO[2,3-B][1,4]DIAZEPIN-5-YL]ACETAMIDE is a complex organic compound that belongs to the class of pyridodiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups such as chloro, methoxy, and methyl groups, along with the pyridodiazepine core, makes this compound a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-2-[2-(4-METHYLPHENYL)-4-OXO-3H,4H,5H-PYRIDO[2,3-B][1,4]DIAZEPIN-5-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyridodiazepine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.
Acetylation: The final step may involve the acetylation of the intermediate compound to obtain the desired product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-METHOXYPHENYL)-2-[2-(4-METHYLPHENYL)-4-OXO-3H,4H,5H-PYRIDO[2,3-B][1,4]DIAZEPIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: :
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methylphenyl)-4-oxo-3H-pyrido[2,3-b][1,4]diazepin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3/c1-15-5-7-16(8-6-15)20-13-23(31)29(24-19(28-20)4-3-11-26-24)14-22(30)27-17-9-10-21(32-2)18(25)12-17/h3-12H,13-14H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMNEIZJCJHBGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N=CC=C3)N(C(=O)C2)CC(=O)NC4=CC(=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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